(4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid
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Overview
Description
(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C5H4BrN3O4 and a molecular weight of 250.01 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a pyrazole ring, making it a valuable intermediate in various chemical syntheses and research applications.
Mechanism of Action
Mode of Action
It is known that pyrazoles, the core structure of this compound, possess many biological and pharmaceutical properties .
Biochemical Pathways
Pyrazoles, in general, are known to interact with various biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent decomposition . The resulting nitro compound is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of (4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The pyrazole ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Substitution Reactions: Substituted pyrazole derivatives.
Reduction Reactions: Amino-substituted pyrazole derivatives.
Oxidation Reactions: Oxidized pyrazole derivatives.
Scientific Research Applications
(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
(4-Bromo-1H-pyrazol-1-yl)acetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
(3-Nitro-1H-pyrazol-1-yl)acetic acid: Lacks the bromine atom, affecting its substitution reactions.
(4-Bromo-3-nitro-1H-pyrazole): Lacks the acetic acid moiety, limiting its applications in certain synthetic pathways.
Uniqueness: (4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both bromine and nitro groups, which provide a versatile platform for various chemical modifications and biological interactions.
Properties
IUPAC Name |
2-(4-bromo-3-nitropyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O4/c6-3-1-8(2-4(10)11)7-5(3)9(12)13/h1H,2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONURMQHBLXJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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